molecular formula C15H14N2O4 B6392626 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95% CAS No. 1261929-50-3

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%

Cat. No. B6392626
CAS RN: 1261929-50-3
M. Wt: 286.28 g/mol
InChI Key: FAQYIFGGBSDKJH-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95% (5-DMPH-2-HIAN) is a synthetic compound that has recently been gaining traction in the scientific research community due to its versatile applications. It is a derivative of isonicotinic acid (INA) and is known for its strong acidity, making it an ideal choice for a variety of experiments.

Scientific Research Applications

5-DMPH-2-HIAN has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, as well as in the preparation of pharmaceuticals. Additionally, it has been used in the study of enzyme kinetics and in the study of the structure and function of proteins. Furthermore, it has been used in the study of the interactions between drugs and their targets, as well as in the study of the metabolism of drugs.

Mechanism of Action

5-DMPH-2-HIAN has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. Additionally, it has been found to inhibit the activity of other enzymes, such as those involved in the breakdown of nucleic acids and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPH-2-HIAN are not yet fully understood. However, studies have shown that it can inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs in the body. Additionally, it has been found to inhibit the activity of other enzymes, which can lead to an increase in the concentration of certain metabolites in the body.

Advantages and Limitations for Lab Experiments

The use of 5-DMPH-2-HIAN in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is relatively easy to obtain. Additionally, it is a strong acid, which makes it an ideal choice for a variety of experiments. However, it is important to note that 5-DMPH-2-HIAN can be toxic in high concentrations and should be handled with caution.

Future Directions

The potential applications of 5-DMPH-2-HIAN are vast, and there are a number of potential future directions for its use. One potential future direction is the use of 5-DMPH-2-HIAN in the development of new drugs and drug delivery systems. Additionally, it could be used to study the metabolism of drugs in order to improve drug efficacy and reduce side effects. Furthermore, it could be used in the development of new diagnostic tests and therapies. Finally, it could be used to study the structure and function of proteins, which could lead to a better understanding of the mechanisms of disease.

Synthesis Methods

5-DMPH-2-HIAN is synthesized through a multi-step reaction. The first step involves the reaction of isonicotinic acid (5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%) and 4-(N,N-dimethylaminocarbonyl) phenyl bromide (DMCB) in the presence of a base, such as potassium carbonate. This results in the formation of the intermediate 5-DMPH-2-HIAN. The intermediate is then reacted with an appropriate acid, such as hydrochloric acid, to yield the final product.

properties

IUPAC Name

5-[4-(dimethylcarbamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-17(2)14(19)10-5-3-9(4-6-10)12-8-16-13(18)7-11(12)15(20)21/h3-8H,1-2H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQYIFGGBSDKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688063
Record name 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-50-3
Record name 5-[4-(Dimethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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